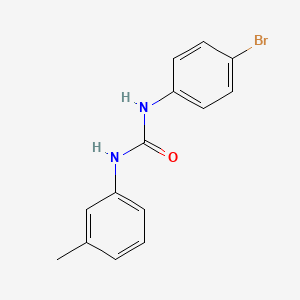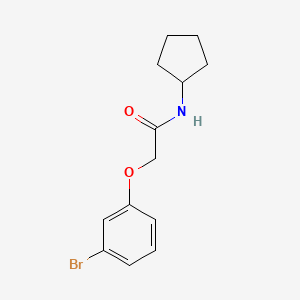
2-(2-Acetylphenoxy)-1-(morpholin-4-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Acetylphenoxy)-1-(morpholin-4-yl)ethan-1-one is an organic compound that features a phenoxy group substituted with an acetyl group, linked to a morpholine ring via an ethanone bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetylphenoxy)-1-(morpholin-4-yl)ethan-1-one typically involves the following steps:
-
Formation of the Phenoxy Intermediate: : The initial step involves the acetylation of phenol to form 2-acetylphenol. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.
-
Etherification: : The 2-acetylphenol is then reacted with 2-chloroethanone in the presence of a base like potassium carbonate to form 2-(2-acetylphenoxy)ethanone.
-
Morpholine Substitution: : Finally, the 2-(2-acetylphenoxy)ethanone is reacted with morpholine under reflux conditions to yield this compound. This step typically requires a solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The phenoxy and morpholine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Alcohols are the primary products.
Substitution: Various substituted phenoxy and morpholine derivatives.
科学研究应用
2-(2-Acetylphenoxy)-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the morpholine ring.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or used as a precursor for materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(2-Acetylphenoxy)-1-(morpholin-4-yl)ethan-1-one depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and morpholine groups can facilitate binding to specific sites, influencing biological pathways.
相似化合物的比较
Similar Compounds
2-(2-Hydroxyphenoxy)-1-(morpholin-4-yl)ethan-1-one: Similar structure but with a hydroxyl group instead of an acetyl group.
2-(2-Methoxyphenoxy)-1-(morpholin-4-yl)ethan-1-one: Features a methoxy group instead of an acetyl group.
2-(2-Chlorophenoxy)-1-(morpholin-4-yl)ethan-1-one: Contains a chlorine atom in place of the acetyl group.
Uniqueness
2-(2-Acetylphenoxy)-1-(morpholin-4-yl)ethan-1-one is unique due to the presence of the acetyl group, which can participate in specific chemical reactions and interactions that other similar compounds cannot. This makes it particularly valuable in synthetic applications where the acetyl group can be selectively modified.
属性
IUPAC Name |
2-(2-acetylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-11(16)12-4-2-3-5-13(12)19-10-14(17)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKNAWQWKJTRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B7807869.png)




![{[(2E)-3-phenylprop-2-enoyl]amino}acetic acid](/img/structure/B7807925.png)

![1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylic Acid](/img/structure/B7807935.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B7807941.png)


![3-[Methyl(propyl)amino]propanenitrile](/img/structure/B7807964.png)


